7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Description
7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-8-6-4-5-7-9(8)15-16-10(7)11(17)18/h8H,4-6H2,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
ZKARWCMPLSVOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1NN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the indazole ring: The indazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized indazole derivatives, reduced alcohol derivatives, and various substituted indazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and subsequent functionalization .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to biologically active molecules .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indazole-3-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]-4-piperidinyl}methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-{[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
What sets 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and stability. The presence of the Boc-protected amine group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. Its structural characteristics suggest it may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound possesses a unique indazole core, which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for biological studies.
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.30 g/mol
- IUPAC Name : this compound
1. Antiinflammatory Activity
Recent studies have indicated that compounds with indazole structures can exhibit significant anti-inflammatory properties. For example, derivatives similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively.
2. Anticancer Activity
The indazole scaffold has been associated with anticancer activity. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer)
- IC50 Values :
- MCF-7: 10 µM
- A549: 15 µM
- HepG2: 12 µM
These findings indicate that the compound could serve as a lead for developing new anticancer agents.
3. Neuroprotective Effects
Research has suggested that indazole derivatives can offer neuroprotective benefits by modulating neurotransmitter systems. The potential for this compound to act on the dopamine receptor pathways could be explored further.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Study on Indazole Derivatives in Rheumatoid Arthritis :
- Objective : Evaluate anti-inflammatory effects.
- Findings : Significant reduction in disease activity score in patients treated with indazole derivatives compared to placebo.
- : Suggests potential use in chronic inflammatory conditions.
-
Study on Anticancer Properties :
- Objective : Assess cytotoxicity against various cancer cell lines.
- Findings : Compounds exhibited selective toxicity towards cancer cells with minimal effects on normal cells.
- : Promising candidates for further development in cancer therapy.
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with dopamine receptors may explain neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
